3-(4-bromophenyl)-5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole 3-(4-bromophenyl)-5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 1094606-51-5
VCID: VC5788925
InChI: InChI=1S/C21H19BrN4O2/c1-2-3-12-27-19-7-5-4-6-16(19)17-13-18(25-24-17)21-23-20(26-28-21)14-8-10-15(22)11-9-14/h4-11,13H,2-3,12H2,1H3,(H,24,25)
SMILES: CCCCOC1=CC=CC=C1C2=NNC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)Br
Molecular Formula: C21H19BrN4O2
Molecular Weight: 439.313

3-(4-bromophenyl)-5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole

CAS No.: 1094606-51-5

Cat. No.: VC5788925

Molecular Formula: C21H19BrN4O2

Molecular Weight: 439.313

* For research use only. Not for human or veterinary use.

3-(4-bromophenyl)-5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole - 1094606-51-5

Specification

CAS No. 1094606-51-5
Molecular Formula C21H19BrN4O2
Molecular Weight 439.313
IUPAC Name 3-(4-bromophenyl)-5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
Standard InChI InChI=1S/C21H19BrN4O2/c1-2-3-12-27-19-7-5-4-6-16(19)17-13-18(25-24-17)21-23-20(26-28-21)14-8-10-15(22)11-9-14/h4-11,13H,2-3,12H2,1H3,(H,24,25)
Standard InChI Key MXGSFBGJVXXGRY-UHFFFAOYSA-N
SMILES CCCCOC1=CC=CC=C1C2=NNC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)Br

Introduction

Chemical Identity and Structural Attributes

Molecular Architecture

The compound features a 1,2,4-oxadiazole core substituted at positions 3 and 5 with a 4-bromophenyl group and a 3-(2-butoxyphenyl)-1H-pyrazol-5-yl moiety, respectively. The bromine atom at the para position of the phenyl ring enhances electrophilic reactivity, while the butoxy chain imparts lipophilicity, potentially influencing blood-brain barrier permeability.

Synthesis and Analytical Characterization

Synthetic Pathways

Though explicit details of this compound’s synthesis remain unpublished, standard 1,2,4-oxadiazole formation strategies likely apply. A plausible route involves:

  • Cyclocondensation: Reaction of a nitrile oxide (generated from 4-bromobenzaldehyde oxime) with a pyrazole-carboximidamide precursor under basic conditions .

  • Post-functionalization: Introduction of the 2-butoxyphenyl group via Ullmann coupling or nucleophilic aromatic substitution, leveraging the bromine’s leaving group capability.

Spectroscopic Profiling

  • <sup>1</sup>H NMR: Expected signals include a triplet for the butoxy chain’s terminal CH<sub>3</sub> (δ 0.9–1.0 ppm), a multiplet for aromatic protons (δ 6.8–8.2 ppm), and a singlet for the pyrazole NH (δ 12.5–13.5 ppm).

  • Mass Spectrometry: Molecular ion peak at m/z 439.31 (M<sup>+</sup>), with characteristic fragmentation at the oxadiazole ring (loss of 43 Da) .

CompoundTarget Cell LineIC<sub>50</sub>Mechanism
5-Bromo-indoline-oxadiazole HepG20.26 μMEGFR/CDK2 inhibition
Benzothiophene-oxadiazole HCC0.47 μMNF-κB pathway suppression
This compoundNot testedUnknownHypothesized: ROS modulation

The bromophenyl group may enhance DNA intercalation, while the pyrazole moiety could chelate metal ions in catalytic enzyme pockets .

Anti-Neuroinflammatory Prospects

Structurally related oxadiazoles inhibit GSK-3β (IC<sub>50</sub> 0.19–1.52 μM) and reduce Aβ-induced Tau hyperphosphorylation . The butoxy chain in this compound may improve CNS penetration, making it a candidate for Alzheimer’s disease research .

Future Research Trajectories

  • Activity Screening: Prioritize assays against kinase targets (EGFR, CDK2) and neurodegenerative models.

  • Structural Optimization: Explore substituent effects at the pyrazole 1-position and oxadiazole 5-position.

  • Metabolic Studies: Investigate oxidative dehalogenation and glucuronidation pathways.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator